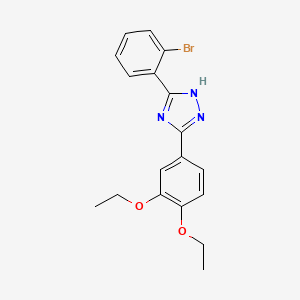
3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ブロモフェニル)-5-(3,4-ジエトキシフェニル)-1H-1,2,4-トリアゾールは、トリアゾール類に属する合成有機化合物です。トリアゾール類は、3つの窒素原子を含む5員環複素環化合物です。
製法
合成ルートと反応条件
3-(2-ブロモフェニル)-5-(3,4-ジエトキシフェニル)-1H-1,2,4-トリアゾールの合成は、通常、適切な前駆体の環化を特定の条件下で行うことで行われます。一般的な方法の1つは、2-ブロモベンゾニトリルと3,4-ジエトキシフェニルヒドラジンを、エトキシドナトリウムなどの塩基の存在下で反応させることです。反応混合物を加熱して環化を促進すると、トリアゾール環が形成されます。
工業的製法
この化合物の工業的生産には、同様の合成ルートが用いられますが、より大規模に行われます。反応条件は、高収率と高純度を確保するために最適化されます。連続フロー反応器や自動化システムを使用すると、生産プロセスの効率性とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
3-(2-ブロモフェニル)-5-(3,4-ジエトキシフェニル)-1H-1,2,4-トリアゾールは、以下の化学反応を起こす可能性があります。
置換反応: 臭素原子は、求核置換反応を使用して他の官能基で置換することができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる生成物を生じさせることができます。
カップリング反応: 他の芳香族化合物とカップリング反応を起こして、より複雑な構造を形成することができます。
一般的な試薬と条件
求核置換: 水酸化ナトリウムや炭酸カリウムなどの試薬を使用して、置換反応を促進することができます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。例えば、求核置換では、異なる官能基を持つ誘導体が生成される可能性があり、酸化と還元では、さまざまな酸化または還元された種が生成される可能性があります。
科学研究への応用
3-(2-ブロモフェニル)-5-(3,4-ジエトキシフェニル)-1H-1,2,4-トリアゾールは、以下の科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、生物学的プロセスの研究や、創薬における潜在的なリード化合物として使用できます。
産業: この化合物は、特定の特性を持つ特殊化学品や材料の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with 3,4-diethoxyphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
科学的研究の応用
3-(2-Bromophenyl)-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
3-(2-ブロモフェニル)-5-(3,4-ジエトキシフェニル)-1H-1,2,4-トリアゾールの作用機序は、特定の分子標的との相互作用が含まれています。臭素とジエトキシフェニル基は、これらの標的に対する結合親和性と選択性に寄与します。この化合物は、酵素や受容体の活性を阻害または調節し、観察される生物学的効果につながる可能性があります。関与する正確な経路は、特定の用途と標的によって異なります。
類似化合物との比較
類似化合物
- 3-(2-ブロモフェニル)-5-(3,4-ジメトキシフェニル)-1H-1,2,4-トリアゾール
- 3-(2-ブロモフェニル)-5-(3,4-ジヒドロキシフェニル)-1H-1,2,4-トリアゾール
独自性
3-(2-ブロモフェニル)-5-(3,4-ジエトキシフェニル)-1H-1,2,4-トリアゾールは、臭素とジエトキシフェニル基の両方が存在するため、独自性があります。これにより、明確な化学的および生物学的特性が得られます。類似化合物と比較して、反応性、結合親和性、選択性が異なる可能性があり、研究や産業における特定の用途にとって価値があります。
特性
分子式 |
C18H18BrN3O2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
5-(2-bromophenyl)-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18BrN3O2/c1-3-23-15-10-9-12(11-16(15)24-4-2)17-20-18(22-21-17)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
InChIキー |
LBFRAAWHWBMWIT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)
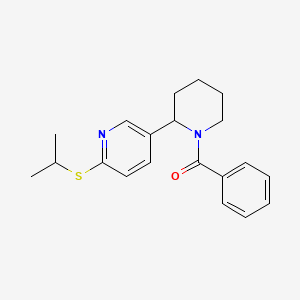
![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)
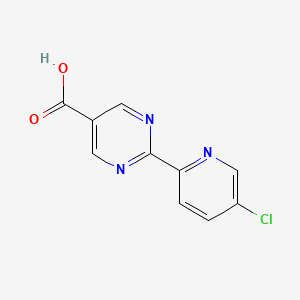
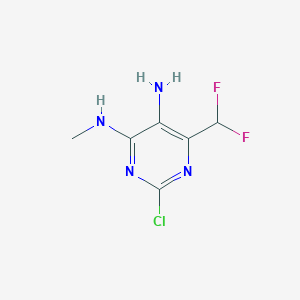
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796304.png)


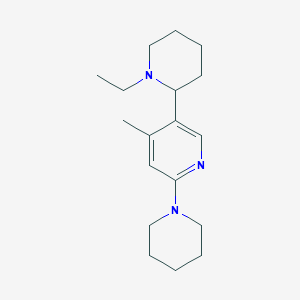
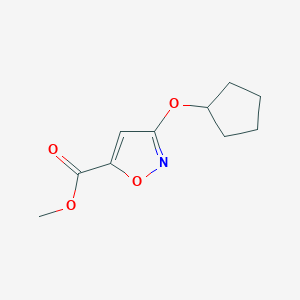

![Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796354.png)
